![molecular formula C14H25NO3 B2822011 Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate CAS No. 2097963-98-7](/img/structure/B2822011.png)
Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate is a chemical compound with the linear formula C12H21NO3 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It includes a carbamate group (a functional group derived from carbamic acid), a tert-butyl group (a branched alkyl group), and a spiro[3.3]heptan-2-yl group (a bicyclic structure). The exact arrangement of these groups can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Chemical Properties
Spirocyclopropanation and Analogues of Insecticides : The synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate demonstrates the compound's utility in creating novel insecticides. This work outlines a method involving cocyclization to produce these analogues, highlighting the compound's versatility in synthesizing biologically active molecules (Brackmann et al., 2005).
Enantioselective Synthesis of Carbocyclic Analogues : The title compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms its utility in precise synthetic applications, emphasizing its importance in nucleoside analogue synthesis (Ober et al., 2004).
Comparative Cytotoxicity Studies : Although not directly related to the requested compound, research comparing butylated hydroxytoluene and its methylcarbamate derivative, Terbucarb, on rat hepatocytes provides insights into the cytotoxic effects of methylcarbamate derivatives. This study may offer a comparative perspective on the toxicological profiles of similar carbamate compounds (Nakagawa et al., 1994).
Intermediate in Biologically Active Compounds Synthesis : The compound has been used as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating its role in pharmaceutical synthesis. The outlined synthetic method emphasizes its value in the efficient production of complex molecules (Zhao et al., 2017).
Applications in Material Science and Corrosion Inhibition
Electrochemical and Optical Properties : The synthesis of a new benzimidazole unit and its coupling with different donor units for electrochemical polymerization showcases the compound's application in developing materials with specific optical and electronic properties. This research underscores its potential in material science, particularly in creating donor–acceptor–donor type polymers with tailored properties (Ozelcaglayan et al., 2012).
Corrosion Protection of Carbon Steel : The synthesized compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, evaluated as corrosion inhibitors for carbon steel, reveal the compound's relevance in corrosion protection. This application highlights its utility in industrial settings, offering insights into its effectiveness in mitigating corrosion in hydrochloric acid solutions (Faydy et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPZUAJEKBOYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate |
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